molecular formula C13H13NO3 B14335240 Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate CAS No. 98010-90-3

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate

Katalognummer: B14335240
CAS-Nummer: 98010-90-3
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: VBPDPASHDBYLNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with malononitrile and methyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy and methylphenyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

98010-90-3

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-9-4-6-10(7-5-9)12(16-2)11(8-14)13(15)17-3/h4-7H,1-3H3

InChI-Schlüssel

VBPDPASHDBYLNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C(C#N)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.